Cas no 2490705-02-5 (2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide)

2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran core functionalized with a 2-chlorophenyl group and a carboxylic acid moiety. The 1,1-dioxide modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structural features, including the chlorophenyl substituent and sulfone group, contribute to its potential utility in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific receptors or enzymes. The compound's well-defined stereochemistry and functional group compatibility further support its use in complex synthetic routes. Proper handling and storage are recommended due to its reactive nature.
2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide structure
2490705-02-5 structure
Product Name:2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide
CAS No:2490705-02-5
MF:C12H13ClO4S
MW:288.747221708298
CID:5155504
Update Time:2025-05-21

2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide
    • Inchi: 1S/C12H13ClO4S/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-18(16,17)8-6-12/h1-4H,5-8H2,(H,14,15)
    • InChI Key: QAXJGFMCHVJQCO-UHFFFAOYSA-N
    • SMILES: C1S(=O)(=O)CCC(C2=CC=CC=C2Cl)(C(O)=O)C1

2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide Pricemore >>

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Additional information on 2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide

2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide

2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide is a compound with the CAS number 2490705-02-5, which is a unique sulfur-containing heterocyclic compound with potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of thiopyrans, which are six-membered rings containing one sulfur atom and one oxygen atom. The structure of this compound includes a tetrahydrothiopyran ring system substituted with a carboxylic acid group and a 2-chlorophenyl group, along with a dioxide functionality.

The thiopyran core of this compound is known for its versatility in organic synthesis due to the presence of sulfur, which can participate in various chemical reactions. The carboxylic acid group at the 4-position of the thiopyran ring introduces acidity and can act as a reactive site for further functionalization. The 2-chlorophenyl substituent adds electronic diversity to the molecule, potentially influencing its reactivity and biological activity. The dioxide functionality further enhances the molecule's complexity and reactivity.

Recent studies have highlighted the potential of thiopyran derivatives in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The presence of sulfur in such compounds often contributes to their bioavailability and pharmacokinetic properties. For instance, research has shown that thiopyran derivatives can modulate cellular signaling pathways involved in inflammation and oxidative stress, making them promising candidates for therapeutic interventions.

In terms of synthesis, 2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide can be prepared through a variety of routes, including cyclization reactions involving thioamides or thioesters. The introduction of the chlorophenyl group typically involves nucleophilic aromatic substitution or coupling reactions under specific conditions. The optimization of these synthetic pathways has been a focus of recent research to improve yield and purity.

The dioxide functionality in this compound adds an additional layer of complexity to its chemical behavior. It can participate in redox reactions or serve as a protecting group during synthesis. Recent advancements in organocatalysis have enabled more efficient transformations involving such functionalities, paving the way for novel applications in asymmetric synthesis.

From an application standpoint, this compound has shown promise in materials science as well. Its sulfur-based structure makes it suitable for use in polymer chemistry or as a precursor for advanced materials with specific electronic properties. Additionally, its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensing technologies.

In conclusion, 2H-Thiopyran-4-carboxylic acid, 4-(2-chlorophenyl)tetrahydro-, 1,1-dioxide is a multifaceted compound with significant potential across diverse fields due to its unique structure and reactivity. Ongoing research continues to uncover new avenues for its utilization, underscoring its importance as a valuable building block in modern chemistry.

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